(2-Chloro-4-methylphenyl)hydrazine
Overview
Description
(2-Chloro-4-methylphenyl)hydrazine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Environmental Monitoring and Pollution Detection
- Detection of Water Pollutants : (2-Chloro-4-methylphenyl)hydrazine has been utilized in sensors for detecting water pollutants like hydrazine and 4-chlorophenol. A study demonstrated the use of a derivative, 2-chloro-N′-[1-(2,5-dihydroxyphenyl) methylidene]aniline (2-CDMA), in an electrochemical sensor. This approach significantly increased the sensitivity and detection limits for these pollutants (Tahernejad-Javazmi et al., 2018).
Medical and Pharmaceutical Research
- Anti-Cancer Properties : Research on 4-hydrazinylphenyl benzenesulfonate, a derivative of hydrazine, revealed its potential as a novel anti-breast cancer compound. The compound showed significant anti-cancer activity against breast cancer Michigan Cancer Foundation-7 (MCF-7) cell lines (Prasetiawati et al., 2022).
Chemical Synthesis and Analysis
Synthesis of Derivatives : A study explored the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with different nitrogen-containing binucleophilic agents, including hydrazine. This reaction resulted in the formation of various derivatives, demonstrating the versatility of hydrazine in chemical synthesis (Kosolapova et al., 2013).
Fluorescent Probes for Hydrazine Detection : The development of fluorescent probes incorporating hydrazine derivatives has been a significant area of research. These probes are used for detecting hydrazine in biological and environmental samples due to their sensitivity and selectivity (Zhu et al., 2019).
Properties
IUPAC Name |
(2-chloro-4-methylphenyl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRIORRVCWZOFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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